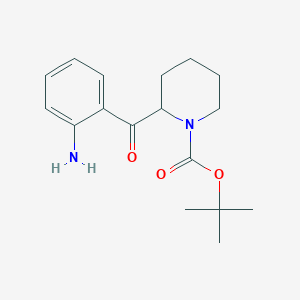
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine typically involves the coupling of a pyridine derivative with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloropyridin-4-yl)methanol
- 2-chloropyridine-4-methanol
- 2-chloro-4-hydroxymethyl pyridine
Uniqueness
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Propiedades
Fórmula molecular |
C11H10ClN3S |
|---|---|
Peso molecular |
251.74 g/mol |
Nombre IUPAC |
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-5-9(15-11(14-7)16-2)8-3-4-13-10(12)6-8/h3-6H,1-2H3 |
Clave InChI |
ATVUYSCEYHQUQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


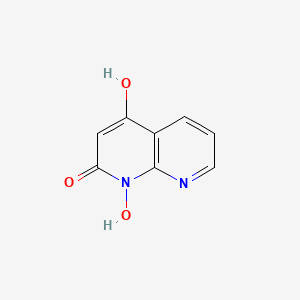
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
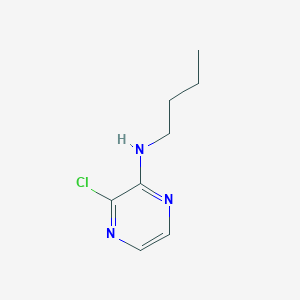
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
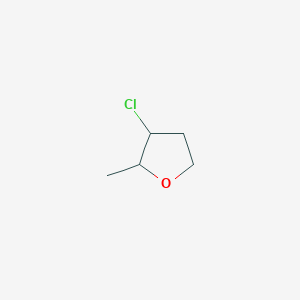
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
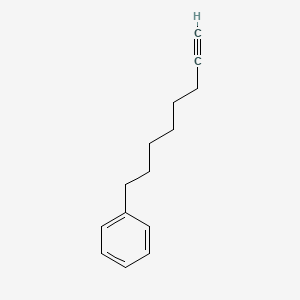
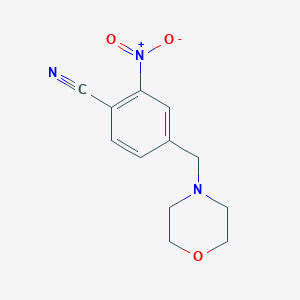

![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
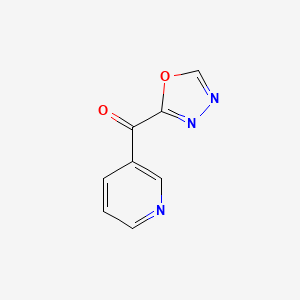
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
